molecular formula C18H17N3O3 B7711580 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide

Cat. No. B7711580
M. Wt: 323.3 g/mol
InChI Key: JNYVYECIGQUXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as MOA-728, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, reducing pain perception, and reducing anxiety and depression-like behaviors. These effects are thought to be mediated by the enhancement of mGluR5 activity and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential therapeutic use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective PAMs of mGluR5, which may have even greater potential for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide and its potential role in various physiological processes.

Synthesis Methods

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide.

Scientific Research Applications

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been used to study the role of mGluR5 in these processes, as well as in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-3-4-9-16(12)23-11-17(22)20-15-8-5-7-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYVYECIGQUXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide

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